molecular formula C24H31N3O3 B236469 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No. B236469
M. Wt: 409.5 g/mol
InChI Key: RPWNVWKGUMEUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a drug that belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors. The drug is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide works by inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is involved in the activation and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases. This compound has also been shown to reduce the levels of various cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its potential to cause adverse effects such as diarrhea, fatigue, and nausea. Additionally, more research is needed to determine the optimal dosage and dosing schedule for this compound.

Future Directions

There are several future directions for the study of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Another direction is the evaluation of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide involves several steps. The first step is the preparation of 4-(3-methylbutanoyl)-1-piperazine. This is achieved by reacting 3-methylbutanoyl chloride with piperazine in the presence of a base such as triethylamine. The second step involves the preparation of 4-(4-aminophenyl)piperazine by reacting 4-nitroaniline with piperazine in the presence of a reducing agent such as iron powder. The final step is the coupling of 4-(4-aminophenyl)piperazine with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting product is this compound.

Scientific Research Applications

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. This compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.

properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C24H31N3O3/c1-18(2)16-24(29)27-14-12-26(13-15-27)21-10-8-20(9-11-21)25-23(28)17-30-22-7-5-4-6-19(22)3/h4-11,18H,12-17H2,1-3H3,(H,25,28)

InChI Key

RPWNVWKGUMEUKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Origin of Product

United States

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